6-Methylpyrido[2,3-b]pyrazine
Overview
Description
“6-Methylpyrido[2,3-b]pyrazine” is a chemical compound with the linear formula C8H7N3 . It has a molecular weight of 145.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “6-Methylpyrido[2,3-b]pyrazine” is 1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3 . This indicates that the compound contains a pyrrole and a pyrazine ring .
Physical And Chemical Properties Analysis
“6-Methylpyrido[2,3-b]pyrazine” is a solid at room temperature . The compound should be stored in a dry room .
Scientific Research Applications
Electrochemical DNA Sensing
6-Methylpyrido[2,3-b]pyrazine based heterocyclic compounds have been utilized for the first time in electrochemical sensing of DNA . This application is crucial in the field of biochemistry and molecular biology, where accurate detection and analysis of DNA are essential .
Nonlinear Optical Properties
These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density of the medium responds nonlinearly to the electric field of the light .
Biological Activity
The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications . This includes selective inhibition of PI3K isozymes and for treating myocardial infarction .
Antioxidant Activity
These compounds have been used in vitro antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antiurease Activity
6-Methylpyrido[2,3-b]pyrazine based heterocyclic compounds have also been used in antiurease activity . Urease is a crucial enzyme in the nitrogen cycle. It catalyzes the hydrolysis of urea into carbon dioxide and ammonia .
High-Performance OLEDs
Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs . OLEDs, or organic light-emitting diodes, are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including “6-Methylpyrido[2,3-b]pyrazine”, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Therefore, future research could focus on further exploring the biological activities of these compounds and their potential applications in treating various diseases .
Mechanism of Action
Target of Action
Compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications, including selective inhibition of pi3k isozymes . They have also been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .
Mode of Action
For instance, the inhibition of PI3K isozymes can disrupt signal transduction pathways, affecting cell growth and survival .
Biochemical Pathways
Given its potential role as a pi3k inhibitor, it may impact the pi3k/akt/mtor pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
Given its potential inhibitory effects on pi3k isozymes and dipeptidyl peptidase iv, it may induce changes in cell growth, survival, and glucose metabolism .
properties
IUPAC Name |
6-methylpyrido[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-6-2-3-7-8(11-6)10-5-4-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNMTNKYXHARBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439520 | |
Record name | 6-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrido[2,3-b]pyrazine | |
CAS RN |
155629-96-2 | |
Record name | 6-Methylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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